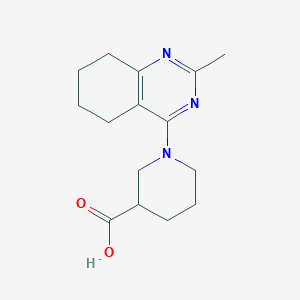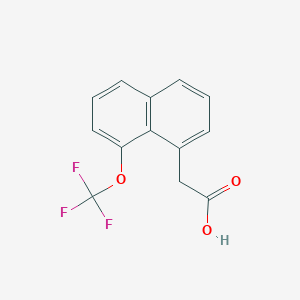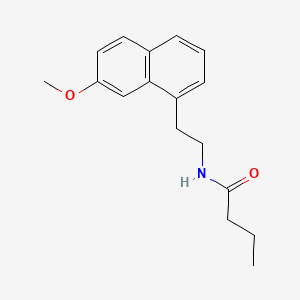![molecular formula C12H25NO4Si B11847824 N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine CAS No. 145213-64-5](/img/structure/B11847824.png)
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The protected intermediate is then subjected to further reactions to introduce the acetamido and methylpropanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid involves the reactivity of the tert-butyldimethylsilyl group, which can be selectively removed under mild acidic conditions to reveal reactive hydroxyl groups. This allows for further functionalization and modification of the compound. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)acetic acid
- 2-((tert-Butyldiphenylsilyl)oxy)acetaldehyde
- 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid is unique due to the presence of both the tert-butyldimethylsilyl protecting group and the acetamido functionality. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
145213-64-5 |
|---|---|
Fórmula molecular |
C12H25NO4Si |
Peso molecular |
275.42 g/mol |
Nombre IUPAC |
2-[[2-[tert-butyl(dimethyl)silyl]oxyacetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H25NO4Si/c1-11(2,3)18(6,7)17-8-9(14)13-12(4,5)10(15)16/h8H2,1-7H3,(H,13,14)(H,15,16) |
Clave InChI |
DSPUKTOUIQEWCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(=O)NC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)






![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)



![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)


